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Compound of Interest

Compound Name: (2-Morpholin-4-yl-phenyl)methanol

Cat. No.: B1586617 Get Quote

An In-depth Technical Guide to (2-Morpholin-4-yl-phenyl)methanol: A Core Scaffold for

Modern Drug Discovery

Abstract: (2-Morpholin-4-yl-phenyl)methanol (CAS No. 465514-33-4) is a pivotal molecular

fragment and synthetic building block in the field of medicinal chemistry. While not an end-

product therapeutic agent itself, its unique structural arrangement, combining a phenylmethanol

core with an ortho-substituted morpholine ring, offers a compelling platform for the

development of novel drug candidates. The morpholine moiety is a well-established "privileged"

structure, known to impart favorable pharmacokinetic properties such as improved aqueous

solubility and metabolic stability. This guide provides a comprehensive technical overview of

the chemical properties, a robust proposed synthesis, anticipated analytical signatures, and the

strategic application of this scaffold in drug discovery programs. It is intended for researchers,

medicinal chemists, and drug development professionals seeking to leverage this versatile

intermediate for creating next-generation therapeutics.

Chemical Identity and Physicochemical Properties
(2-Morpholin-4-yl-phenyl)methanol is a substituted aromatic alcohol. The ortho-positioning of

the morpholine and methanol groups creates a specific steric and electronic environment that

can be exploited in molecular design to achieve desired target engagement. Its identity and key

properties are summarized below.
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Property Value Source(s)

IUPAC Name
(2-morpholin-4-

ylphenyl)methanol
[1]

CAS Number 465514-33-4 [2]

Molecular Formula C₁₁H₁₅NO₂ [2]

Molecular Weight 193.24 g/mol [2]

Appearance Solid [2]

Canonical SMILES
C1COCCN1C2=CC=CC=C2C

O
[1]

InChI Key
MYGVYNRBQSAMIF-

UHFFFAOYSA-N
[1]

Synthesis and Characterization
A specific, peer-reviewed synthesis for (2-Morpholin-4-yl-phenyl)methanol is not extensively

documented in readily available literature, which is common for versatile building blocks.

However, its synthesis can be reliably achieved through established and field-proven

organometallic or reduction methodologies.

Proposed Synthetic Pathway
The most logical and efficient pathway for the synthesis of (2-Morpholin-4-yl-
phenyl)methanol is the reduction of a corresponding carbonyl compound, such as 2-

morpholinobenzaldehyde or a 2-morpholinobenzoic acid derivative. The reduction of the

carboxylic acid ester is often preferred for its high yield and selectivity.
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Caption: Proposed synthetic workflow for (2-Morpholin-4-yl-phenyl)methanol.

Field-Proven Experimental Protocol: Reduction of
Methyl 2-morpholinobenzoate
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This protocol describes a standard, reliable procedure for the reduction of the methyl ester

intermediate to the target primary alcohol. The causality behind this choice is the high efficiency

and chemoselectivity of lithium aluminum hydride (LiAlH₄) for reducing esters to alcohols

without affecting the aromatic ring.

Step 1: Reaction Setup

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux

condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.5 eq.) in

anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

Cool the suspension to 0 °C using an ice bath.

Step 2: Addition of Ester

Dissolve Methyl 2-morpholinobenzoate (1.0 eq.) in anhydrous THF.

Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0 °C. The slow addition is

critical to control the exothermic reaction.

Step 3: Reaction and Quenching

After the addition is complete, remove the ice bath and allow the mixture to warm to room

temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin-Layer

Chromatography (TLC).

Once the reaction is complete, cool the flask back to 0 °C.

Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed

by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of

LiAlH₄ used in grams. This specific sequence (Fieser workup) is crucial for generating a

granular, easily filterable aluminum salt precipitate.

Step 4: Isolation and Purification

Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®.

Wash the filter cake thoroughly with additional THF or ethyl acetate.
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Combine the organic filtrates and concentrate under reduced pressure to yield the crude

product.

Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl

acetate gradient) to afford (2-Morpholin-4-yl-phenyl)methanol as a solid.

Anticipated Spectroscopic Signature
While a complete official dataset is not published, the expected spectroscopic data can be

reliably predicted based on the known effects of the functional groups and analysis of similar

structures.[3][4][5][6]

¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.40 - 7.20 m 4H
Aromatic protons
(Ar-H)

~ 4.75 s 2H
Methylene protons (-

CH₂OH)

~ 3.90 t, J ≈ 4.5 Hz 4H
Morpholine protons (-

O-CH₂-)

~ 3.00 t, J ≈ 4.5 Hz 4H
Morpholine protons (-

N-CH₂-)

| ~ 2.50 | br s | 1H | Hydroxyl proton (-OH) |

¹³C NMR Spectroscopy (Predicted, in CDCl₃, 101 MHz)
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Chemical Shift (δ, ppm) Assignment

~ 152.0 Aromatic C (C-N)

~ 138.0 Aromatic C (C-CH₂OH)

~ 130.0 - 120.0 Aromatic C (Ar-CH)

~ 67.0 Morpholine C (-O-CH₂)

~ 65.0 Methylene C (-CH₂OH)

| ~ 52.0 | Morpholine C (-N-CH₂) |

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹) Functional Group

3400 - 3200 (broad) O-H stretch (alcohol)

3050 - 3010 Aromatic C-H stretch

2980 - 2800 Aliphatic C-H stretch (CH₂)

| ~ 1115 | C-O-C stretch (ether in morpholine) |

Mass Spectrometry (MS) The electron ionization (EI) mass spectrum is expected to show a

molecular ion peak [M]⁺ at m/z = 193. The fragmentation pattern would likely involve the loss of

a hydroxyl radical (•OH) to give a fragment at m/z = 176, or the benzylic cleavage to lose

•CH₂OH, resulting in a fragment at m/z = 162.

Application as a Core Scaffold in Drug Development
The true value of (2-Morpholin-4-yl-phenyl)methanol lies in its application as a versatile

synthetic intermediate.[2][7] The morpholine ring is a "privileged" pharmacophore, meaning it is

a structural motif that appears in drugs active against a range of biological targets.[8][9]

The Strategic Value of the Morpholine Moiety
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The incorporation of a morpholine ring into a drug candidate is a deliberate strategy to enhance

its pharmacokinetic profile:

Improved Solubility: The nitrogen and oxygen atoms can act as hydrogen bond acceptors,

improving aqueous solubility and facilitating formulation.

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation

compared to more labile aliphatic amines.

Favorable Geometry: It provides a rigid, chair-like conformation that can be used to orient

other functional groups toward a target's binding pocket.

A Bifunctional Scaffold for Library Synthesis
(2-Morpholin-4-yl-phenyl)methanol offers two distinct points for chemical modification,

making it an ideal scaffold for creating libraries of related compounds for screening.

Potential Modifications

Diverse Drug Candidates

(2-Morpholin-4-yl-phenyl)methanol
(Core Scaffold)

Esterification / Etherification
(R-X)

React at -OH

Oxidation to Aldehyde

React at -OH

Further Aromatic Substitution
(EAS on Phenyl Ring)

React at Ring

Ester-linked Prodrugs Ether-linked Analogs Aldehyde-derived Imines,
Reductive Amination Products Substituted Phenyl Analogs
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Caption: Elaboration of the core scaffold into diverse drug candidates.

This bifunctionality allows chemists to systematically probe structure-activity relationships

(SAR). For example, the hydroxyl group can be converted into a wide array of esters or ethers

to explore interactions with one part of a receptor, while the aromatic ring can be further

functionalized (e.g., via halogenation or nitration followed by reduction) to probe a different

region. This compound is a key starting point for developing inhibitors of kinases, proteases,

and other enzyme classes.[10][11][12]

Safety and Handling
No specific toxicology data for (2-Morpholin-4-yl-phenyl)methanol is available. However,

based on related morpholine and phenylmethanol structures, it should be handled with

standard laboratory precautions.

Hazard Classification: Assumed to be a potential skin and eye irritant. A related compound,

[2-(Morpholin-4-ylmethyl)phenyl]methanol hydrochloride, is classified as causing serious eye

damage.[13]

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a

lab coat.

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust.

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion
(2-Morpholin-4-yl-phenyl)methanol is a strategically important molecule in medicinal

chemistry. Its value is not in its own biological activity, but in its role as a versatile, "drug-like"

scaffold. The presence of the privileged morpholine moiety combined with a reactive benzyl

alcohol handle provides an ideal platform for the efficient synthesis of compound libraries.

Researchers in drug development can leverage this building block to accelerate the discovery

of novel therapeutics across a wide range of disease areas, from oncology to infectious

disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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